REACTION_CXSMILES
|
C([Mg]Cl)=C.CO[CH:7]([Si:10]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([CH:13]=[CH2:14])[CH:11]=[CH2:12])OC.O>C1COCC1>[CH3:7][Si:10]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)([CH:11]=[CH2:12])[CH:13]=[CH2:14]
|
Name
|
solution
|
Quantity
|
158 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
13.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
dimethoxymethylphenyldivinylsilane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(OC)[Si](C=C)(C=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
The temperature is controlled with a water bath
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The white precipitate that forms is filtered
|
Type
|
WASH
|
Details
|
is then rinsed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The filtrate is extracted with ethyl acetate twice
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C=C)(C=C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |